7-Chloro-5-phenyl-1,3-benzoxazol-2-amine
Overview
Description
7-Chloro-5-phenyl-1,3-benzoxazol-2-amine is a chemical compound that is part of the heteroarenes family . It is a bicyclic planar molecule and is a favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Molecular Structure Analysis
The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . There are twelve possible conformers and tautomers for this compound .Chemical Reactions Analysis
The synthesis of benzoxazole derivatives involves a variety of well-organized synthetic methodologies using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Scientific Research Applications
Medicinal Chemistry
This compound and its derivatives are prominent structures in medicinal chemistry . They have wide biological activities and possess therapeutic applications .
Central Nervous System (CNS) Applications
The activities of 1,4-benzodiazepine-2-ones, which include this compound, are known in the Central Nervous System (CNS) . These activities include anxiolytic, anticonvulsant, sedative, hypnotic, and muscle relaxants .
Anti-viral and Anti-cancer Applications
Their activities have been confirmed as agents of anti-HBV, anti-HIV, anti-ischemic, anticancer, anti-arrhythmic of heartbeat, and so on .
Green Chemistry
New derivatives of 1,4-benzodiazepine-2-ones, which include this compound, are synthesized using the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters. This matches with green chemistry protocols .
Conformational Analysis
The stereochemistry of 1,4-benzodiazepine-2-ones, including this compound, is important. The most stable conformer of one of the products has been studied as a model for conformational analysis .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives are known to interact with their targets to induce various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Pathways
Benzoxazole derivatives are known to affect various biochemical pathways due to their broad substrate scope and functionalization .
Result of Action
Benzoxazole derivatives are known to induce various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Future Directions
Benzoxazole and its derivatives have been receiving much attention in the field of medicinal chemistry . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on further improving the synthesis process and exploring the potential therapeutic applications of these compounds .
properties
IUPAC Name |
7-chloro-5-phenyl-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-10-6-9(8-4-2-1-3-5-8)7-11-12(10)17-13(15)16-11/h1-7H,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGPTDLJZHFKHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=C2)Cl)OC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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